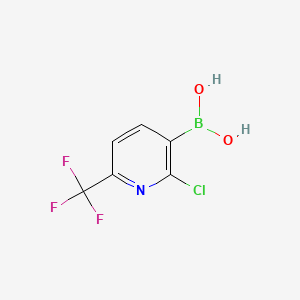

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Vue d'ensemble

Description

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a chemical compound with the CAS Number: 205240-63-7 and a molecular weight of 225.36 . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer under -20C .

Molecular Structure Analysis

The linear formula of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is C6H4BClF3NO2 . The molecule contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a chlorine atom, at the 3rd position with a boronic acid group, and at the 6th position with a trifluoromethyl group .Physical And Chemical Properties Analysis

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a solid substance with a molecular weight of 225.36 . It is stored in an inert atmosphere, preferably in a freezer under -20C .Applications De Recherche Scientifique

Comprehensive Analysis of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic Acid Applications

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid, also known as 2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE-3-BORONIC ACID, is a versatile chemical compound with several applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Agrochemical Industry

Synthesis of Active Ingredients: This compound serves as a key structural motif in the synthesis of active agrochemical ingredients. Its derivatives are primarily used for crop protection, helping to safeguard against pests. The trifluoromethylpyridine (TFMP) derivatives, including this boronic acid, have been incorporated into more than 20 new agrochemicals .

Pharmaceutical Industry

Drug Development: In the pharmaceutical sector, TFMP derivatives, including (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid, are utilized in the development of drugs. Several pharmaceutical products containing the TFMP moiety have been approved, and many candidates are undergoing clinical trials .

Organic Synthesis

Building Block for Synthesis: As an important raw material and intermediate, this compound is used in organic synthesis. It is particularly valuable in the construction of complex molecules due to its reactivity and stability .

Material Science

Functional Materials Development: The unique physicochemical properties of the fluorine atom combined with the pyridine moiety make this compound an excellent candidate for developing functional materials with novel properties .

Veterinary Medicine

Veterinary Products: Beyond human pharmaceuticals, TFMP derivatives are also used in veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval, indicating the compound’s versatility and importance .

Chemical Research

Intermediate for Synthesis: This boronic acid is used as a chemical intermediate for synthesizing various crop-protection products. Its high demand is attributed to its role in the production of several key agrochemicals .

Medicinal Chemistry

Enhancing Drug Potency: The -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring, as found in this compound, can improve drug potency. This is achieved by lowering the pKa of the cyclic carbamate, which is crucial for enzyme inhibition .

Catalysis

Protodeboronation of Esters: In catalysis, this compound can be involved in the protodeboronation of pinacol boronic esters. This process is significant for formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in synthetic chemistry .

Safety and Hazards

The safety information for (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

Trifluoromethylpyridines and their derivatives, which are structurally similar to (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that many novel applications of these compounds, including (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid, will be discovered in the future .

Propriétés

IUPAC Name |

[2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBLIMAUCMIBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619049 | |

| Record name | [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid | |

CAS RN |

205240-63-7 | |

| Record name | [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

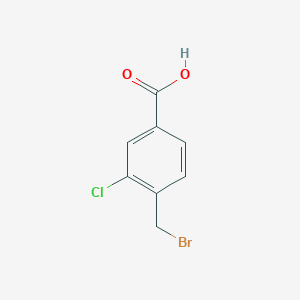

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)